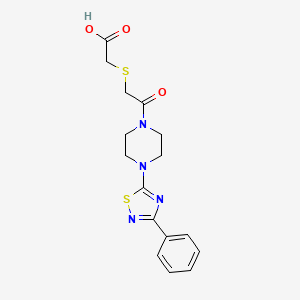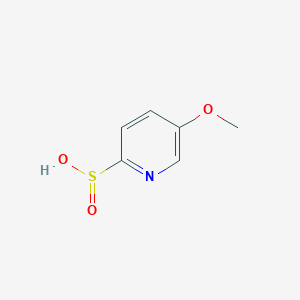
5-Methoxypyridine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyridine-2-sulfinic acid is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, where the sulfinic acid group is attached to the second carbon of the pyridine ring, and a methoxy group is attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxypyridine-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with sulfur dioxide and a reducing agent. The reaction typically occurs under mild conditions, and the product is isolated through crystallization or other purification techniques .
Another method involves the use of Grignard reagents, where 2-methoxypyridine is reacted with sulfur dioxide in the presence of a Grignard reagent to form the sulfinic acid derivative .
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the above synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The product is typically purified through crystallization, distillation, or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Methoxypyridine-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxypyridine-2-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophiles. The methoxy group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the sulfinic acid group, making it less reactive in certain contexts.
5-Chloro-2-methoxypyridine-4-sulfinic acid: Contains a chlorine atom, which can alter its reactivity and applications.
Pyridine-2-sulfinic acid:
Uniqueness
5-Methoxypyridine-2-sulfinic acid is unique due to the presence of both the methoxy and sulfinic acid groups
Properties
Molecular Formula |
C6H7NO3S |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
5-methoxypyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H7NO3S/c1-10-5-2-3-6(7-4-5)11(8)9/h2-4H,1H3,(H,8,9) |
InChI Key |
LZCZZEAZADFVNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


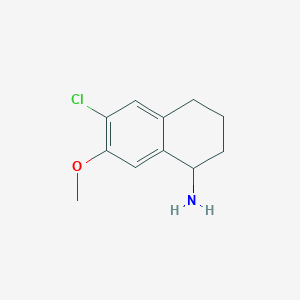
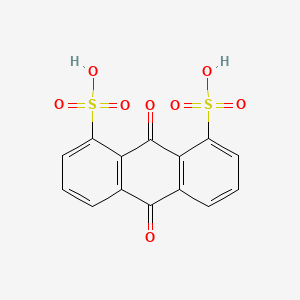
![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)
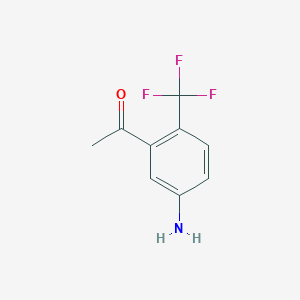
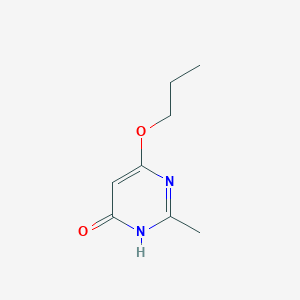
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
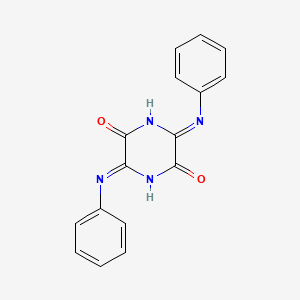
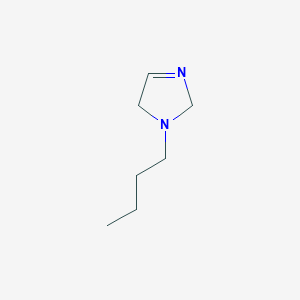
![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)
